4,7,8,9-Tetra-O-Acetyl-N-Acetylneuraminic Acid Methyl Ester (4,7,8,9-TEAN) is a derivative of sialic acid, a type of sugar found on the surface of cells. Sialic acids are involved in various biological processes, including cell-cell interactions, immune recognition, and neural development [].
,7,8,9-TEAN has been studied for its potential applications in various fields of scientific research, including:
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is a complex carbohydrate derivative, specifically a sialic acid derivative. Its molecular formula is C20H29NO13, with a molecular weight of 491.45 g/mol. This compound appears as a white to almost white powder or crystalline substance and is primarily utilized in biochemical research, particularly in glycobiology. The presence of multiple acetyl groups enhances its stability and solubility in organic solvents, making it suitable for various
The chemical reactivity of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is primarily attributed to its ester functional groups. It can undergo hydrolysis in the presence of water or aqueous bases, leading to the release of acetic acid and the formation of N-acetylneuraminic acid. Additionally, it can participate in various glycosylation reactions, where it acts as a donor of sialic acid residues to oligosaccharides or glycoproteins .
This compound exhibits significant biological activity due to its structural similarity to naturally occurring sialic acids. It plays a crucial role in cell-cell recognition processes and is involved in various physiological functions, such as immune response modulation and pathogen recognition. The acetyl groups enhance its interaction with sialic acid-binding proteins, which can be leveraged for therapeutic applications .
The synthesis of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester typically involves several steps:
These steps yield the desired tetra-O-acetyl derivative with high purity .
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester has several applications:
Studies have shown that 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester interacts with various proteins that recognize sialic acids. These interactions are crucial for understanding how pathogens exploit sialic acid structures for adhesion and invasion. Additionally, it has been used to probe the specificity of lectins and other carbohydrate-binding proteins .
Several compounds share structural similarities with 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-Acetylneuraminic Acid | Core structure | Naturally occurring form without acetylation |
3-O-Acetyl-N-acetylneuraminic Acid | Partial acetylation | Different position of acetyl group |
4-O-Acetyl-N-acetylneuraminic Acid | Partial acetylation | Only one acetyl group at position 4 |
While these compounds share the core structure of sialic acids, the unique arrangement of acetyl groups in 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester distinguishes it by enhancing its stability and solubility compared to its analogs .
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is a derivative of N-acetylneuraminic acid with a defined molecular formula of C₂₀H₂₉NO₁₃ and a precise molecular weight of 491.45 g/mol [1] [2]. This compound represents a modified form of sialic acid, specifically N-acetylneuraminic acid, with four acetyl groups at positions 4, 7, 8, and 9, along with methylation of the carboxylic acid group [3]. The molecular structure contains 34 heavy atoms, including 20 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 13 oxygen atoms [2]. The exact monoisotopic mass of this compound has been determined to be 491.16388998 Da through high-resolution mass spectrometry techniques [2].
The compound exhibits specific physicochemical properties related to its molecular composition, including a moderate lipophilicity with an XLogP3 value of -0.3, indicating a slight hydrophilic character despite the presence of multiple acetyl groups [2]. The molecule contains 2 hydrogen bond donors and 13 hydrogen bond acceptors, contributing to its overall polarity and potential for intermolecular interactions [2]. These molecular characteristics are fundamental to understanding the compound's behavior in various chemical and biological systems [4].
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₉NO₁₃ |
Molecular Weight | 491.45 g/mol |
Exact Mass | 491.16388998 Da |
Heavy Atom Count | 34 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 13 |
XLogP3 | -0.3 |
Topological Polar Surface Area | 190 Ų |
The stereochemistry of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is characterized by six defined stereocenters, which are critical for its biological recognition and chemical reactivity [2] [5]. The systematic IUPAC name of this compound, methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate, explicitly defines the absolute configuration at each stereocenter [2]. The parent compound, N-acetylneuraminic acid, typically exists in the β-configuration at the anomeric center (C2) in its natural state [6] [7].
The anomeric configuration at C2 in 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is particularly significant as it influences the compound's conformational stability and reactivity [6]. Unlike common pyranose sugars, sialic acids lack an anomeric hydrogen, making the assignment of anomeric configuration challenging [6]. The β-anomeric configuration is generally more stable in N-acetylneuraminic acid derivatives due to the equatorial orientation of the carboxylate group, which minimizes steric interactions [8] [7].
The stereochemical arrangement follows the D-glycero-D-galacto configuration, as indicated in alternative names such as "Methyl 5-Acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate" [1] [9]. This stereochemical designation reflects the relationship to D-glyceraldehyde and D-galactose in the Fischer projection [7]. The compound maintains the characteristic 2C5 chair conformation of the pyranose ring with an equatorially oriented glycerol side chain at C6, which is typical for sialic acid derivatives [10].
The acetylation pattern of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester involves four acetyl groups strategically positioned at carbons 4, 7, 8, and 9 of the N-acetylneuraminic acid backbone [1] [11]. This specific pattern of acetylation significantly influences the compound's physicochemical properties and potential biological interactions [12]. The acetylation at these positions occurs on hydroxyl groups, forming ester linkages that alter the hydrogen bonding capabilities and overall polarity of the molecule [12] [13].
Research on the regioselective silyl exchange technology has revealed that the order of reactivity for acetylation in N-acetylneuraminic acid follows the sequence: C4 (secondary) > C9 (primary) > C8 (secondary) > C2 (anomeric) [12] [14]. This pattern differs from that observed in common pyranose sugars, where primary hydroxyl groups typically show higher reactivity [12]. The presence of the N-acetyl group at C5 appears to influence this unique reactivity pattern by withdrawing electron density from the C4 O-Si bond, making it more susceptible to exchange reactions [12] [14].
The acetylation at position 4 is particularly noteworthy as it occurs at a secondary hydroxyl adjacent to the N-acetyl group at C5 [12]. The acetylation at positions 7, 8, and 9 affects the glycerol side chain, altering its conformational flexibility and interaction potential [13]. The absence of acetylation at positions 2 (anomeric) and 5 (which bears an N-acetyl group instead) creates a distinctive distribution of functional groups that characterizes this specific derivative [12] [14].
This acetylation pattern has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, particularly heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments, which allow precise determination of the positions of the acetyl groups [12].
The chemical structure of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester features a diverse array of functional groups distributed across its molecular framework [1] [2]. The core structure consists of a six-membered pyranose ring (oxane) with a carboxylate group (as methyl ester) and hydroxyl group at C2, forming the characteristic tertiary anomeric center of sialic acids [2] [3]. The nitrogen-containing functionality appears as an N-acetyl (acetamido) group at position C5, which is a defining feature of N-acetylneuraminic acid derivatives [3] [4].
The distribution of acetoxy groups (O-acetyl) at positions 4, 7, 8, and 9 creates a pattern of esterification that significantly alters the polarity and hydrogen bonding capabilities of the parent compound [12] [13]. The methyl ester at the C2 carboxylate represents another key modification, neutralizing the negative charge that would be present in the free acid form [2] [11]. The remaining hydroxyl group at C2 (geminal to the methyl ester) contributes to the compound's hydrogen bonding potential [2].
The functional groups can be categorized as follows:
Position | Functional Group | Chemical Nature |
---|---|---|
C1 | Methyl ester | Carboxylic acid derivative |
C2 | Hydroxyl, Carboxylate (as methyl ester) | Tertiary alcohol, Ester |
C3 | Methylene | Aliphatic carbon |
C4 | Acetoxy | Ester |
C5 | Acetamido | Amide |
C6 | Pyranose ring junction | Cyclic ether |
C7 | Acetoxy | Ester |
C8 | Acetoxy | Ester |
C9 | Acetoxy | Ester |
This specific distribution of functional groups creates a molecule with 14 rotatable bonds, contributing to its conformational flexibility [2]. The topological polar surface area of 190 Ų reflects the significant contribution of oxygen and nitrogen-containing functional groups to the compound's overall polarity [2]. The strategic positioning of these functional groups influences the compound's reactivity, solubility, and potential for intermolecular interactions [3] [11].
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester exists as a white to almost white crystalline solid or powder at room temperature [15] [16]. The crystalline nature of this compound contributes to its stability and facilitates its handling in laboratory settings [16]. According to physical property data, the compound has a melting point range of 185-189°C, which is characteristic of its specific acetylation pattern and molecular arrangement in the solid state [15].
The crystallographic properties of this compound are influenced by its multiple functional groups capable of forming hydrogen bonds and other intermolecular interactions [15] [17]. The presence of acetyl groups at positions 4, 7, 8, and 9 affects the crystal packing by altering the hydrogen bonding network compared to the parent N-acetylneuraminic acid [17] [18]. The compound exhibits slight solubility in chloroform, which is consistent with its moderately polar nature and the presence of multiple lipophilic acetyl groups [16] [17].
While detailed X-ray crystallographic studies specific to 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester are limited in the literature, studies on related N-acetylneuraminic acid derivatives have shown that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [7]. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, particularly involving the hydroxyl group at C2 and the acetamido group at C5 [7] [17].
The compound requires storage at temperatures below 0°C (frozen) to maintain its stability, indicating potential sensitivity to thermal degradation or hydrolysis of the acetyl groups at elevated temperatures [16] [18]. This storage requirement is consistent with its designation as "heat sensitive" in material safety data sheets and technical specifications [16] [17].
The conformational behavior of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester is characterized by the interplay between the pyranose ring conformation and the orientations of its various substituents [19] [20]. The parent compound, N-acetylneuraminic acid, typically adopts a 2C5 chair conformation in solution, with the bulky glycerol side chain in an equatorial position to minimize steric interactions [19] [10]. This preferred conformation is likely maintained in the tetra-acetylated derivative, though the acetylation may introduce additional conformational constraints [20] [21].
Molecular dynamics simulations and quantum mechanical calculations on related N-acetylneuraminic acid derivatives have revealed that the pyranose ring can exhibit some flexibility, potentially adopting boat or skew-boat conformations under certain conditions [19]. The free energy surface of N-acetylneuraminic acid in the space of ring-puckering coordinates shows that while the 2C5 chair is the most stable conformation in aqueous environments, other conformations such as the B3,6/2S6 and OS3 boat/skew-boat forms may become accessible in less polar environments [19].
The acetylation at positions 4, 7, 8, and 9 significantly affects the conformational preferences of the molecule by introducing steric bulk and altering the hydrogen bonding network [20] [22]. The glycerol side chain (positions 7, 8, and 9), which is fully acetylated in this compound, shows particular conformational flexibility [21]. Nuclear magnetic resonance (NMR) studies of related compounds have indicated that the orientation of this side chain can be influenced by temperature and solvent conditions [20] [22].
The methyl ester at the carboxylate group and the N-acetyl group at C5 also contribute to the overall conformational behavior [19] [20]. The N-acetyl group typically adopts a conformation that allows for intramolecular hydrogen bonding with nearby hydroxyl groups, though this interaction may be disrupted by the acetylation at C4 in the title compound [20] [22].
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester exhibits distinct structure-property relationships when compared to other sialic acid derivatives, including its parent compound N-acetylneuraminic acid and differently acetylated analogs [24]. The introduction of four acetyl groups at positions 4, 7, 8, and 9, along with methylation of the carboxylic acid, significantly alters the compound's physicochemical properties and potential biological interactions [25].
Compared to unmodified N-acetylneuraminic acid (Neu5Ac), which has a molecular weight of 309.27 g/mol and is highly hydrophilic due to multiple hydroxyl groups, 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (491.45 g/mol) shows increased lipophilicity and decreased water solubility [26] [27]. This change in solubility profile is reflected in its preferential solubility in chloroform rather than water [16] [28].
The acetylation pattern also influences the compound's reactivity compared to other sialic acid derivatives [12] [24]. For instance, 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester, which has an additional acetyl group at the anomeric position (C2), exhibits different chemical stability and reactivity due to the absence of the free hydroxyl group at C2 [29] [24].
The following table compares key properties of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester with related sialic acid derivatives:
Compound | Molecular Weight (g/mol) | Acetylation Pattern | Solubility | Key Structural Features |
---|---|---|---|---|
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester | 491.45 | C4, C7, C8, C9 | Slightly soluble in chloroform | Free hydroxyl at C2, methyl ester |
N-acetylneuraminic acid | 309.27 | None | Highly water-soluble | Free hydroxyl groups, free carboxylic acid |
2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic Acid Methyl Ester | 533.50 | C2, C4, C7, C8, C9 | Increased lipophilicity | No free hydroxyl groups |
N-Acetylneuraminic Acid Methyl Ester | 323.30 | None | Water-soluble | Free hydroxyl groups, methyl ester |
In biological systems, the pattern of acetylation in sialic acid derivatives can significantly impact their recognition by enzymes and receptors [24] [30]. The specific acetylation at positions 4, 7, 8, and 9 in the title compound may alter its interaction with sialidases, sialyltransferases, and other enzymes involved in sialic acid metabolism compared to differently acetylated derivatives [30] [10].